2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of ethanol and contains a chlorophenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-chlorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-chlorobenzylamine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amine on the ethylene oxide.
Temperature and Pressure: The reaction is usually carried out at elevated temperatures (around 80-100°C) and under atmospheric pressure.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various substituents on the chlorophenyl group.
Condensation: Formation of larger, more complex molecules.
Scientific Research Applications
2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethanol: A closely related compound with similar chemical properties.
2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)acetic acid: Another derivative with potential biological activity.
4-chlorobenzylamine: The starting material for the synthesis of 2-(2-{[(4-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylamino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOMOFXVOFDMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCOCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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